molecular formula C8H5BrN2O2 B1270903 6-bromo-1H-benzoimidazole-4-carboxylic Acid CAS No. 255064-08-5

6-bromo-1H-benzoimidazole-4-carboxylic Acid

Cat. No.: B1270903
CAS No.: 255064-08-5
M. Wt: 241.04 g/mol
InChI Key: UPXJWWRKIMKJCY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Bromo-1H-benzoimidazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to changes in their activity, affecting downstream signaling pathways and cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can prevent the enzymes from interacting with their natural substrates, leading to a decrease in their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, such as cellular damage or apoptosis. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-benzoimidazole-4-carboxylic acid typically involves the bromination of 1H-benzoimidazole-4-carboxylic acid. One common method includes dissolving 1H-benzoimidazole-4-carboxylic acid in anhydrous acetic acid and adding liquid bromine slowly while maintaining the reaction mixture at a controlled temperature. The reaction is usually carried out under reflux conditions for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-benzoimidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl compounds.

Scientific Research Applications

6-Bromo-1H-benzoimidazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-benzoimidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6-position and the carboxylic acid group at the 4-position allows for unique interactions in chemical reactions and biological systems, distinguishing it from other benzimidazole derivatives .

Properties

IUPAC Name

6-bromo-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXJWWRKIMKJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363959
Record name 6-bromo-1H-benzoimidazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255064-08-5
Record name 6-bromo-1H-benzoimidazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1H-1,3-benzodiazole-4-carboxylic acid
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